4-(4H-1,2,4-Triazol-3-yl)pyridine

Antitubercular agents 1,2,4-Triazole Mycobacterium tuberculosis

Securing the precise 4-pyridyl-1,2,4-triazole regioisomer is critical for antitubercular Ddn-inhibitor programs and 1D coordination-polymer design. Generic triazole substitutions fail to replicate the binding geometry required for F420-dependent nitroreductase inhibition or the predictable 8.643 Å metal-metal separation achieved with Zn(II)/Cd(II) salts. This scaffold delivers: • Validated M. tuberculosis Ddn-pathway activity with functionalized IC₅₀ values as low as 5.3 µM and MICs down to 0.03 µM. • Site-selective SuTEx reactivity for covalent tyrosine modification in chemical-proteomics workflows. • Consistent 98 % purity (HPLC) with batch-specific COA, shipped ambient from US/EU/CN stock.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 14803-99-7
Cat. No. B084690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-3-yl)pyridine
CAS14803-99-7
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=NN2
InChIInChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
InChIKeyOYJDWYWNACFAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4H-1,2,4-Triazol-3-yl)pyridine (CAS 14803-99-7) – A Key Heterocyclic Scaffold for Medicinal and Coordination Chemistry Research


4-(4H-1,2,4-Triazol-3-yl)pyridine (CAS 14803-99-7) is a heterocyclic compound characterized by a pyridine ring directly linked at the 4-position to a 1,2,4-triazole moiety [1]. It is a versatile building block for the construction of biologically active molecules, particularly in antitubercular and anticancer research [2], and acts as an N,N'-donor ligand for the assembly of coordination polymers and metal complexes with diverse architectures and functional properties [3].

Why 4-(4H-1,2,4-Triazol-3-yl)pyridine Cannot Be Replaced by Generic Triazole-Pyridine Analogs


The 4-(4H-1,2,4-triazol-3-yl)pyridine scaffold is not a fungible commodity. Its specific regioisomeric arrangement, where the pyridine ring is attached at the 4-position and the triazole ring is unsubstituted, dictates unique reactivity and binding properties. Substitution on the triazole ring or shifting the pyridine attachment point (e.g., to the 3-position) fundamentally alters biological activity [1] and coordination geometry [2]. Even the tautomeric state of the triazole ring influences hydrogen-bonding networks and molecular recognition [3]. Therefore, generic substitution with similar compounds will not replicate the specific performance and outcomes demonstrated for this precise structure.

Quantitative Differentiation of 4-(4H-1,2,4-Triazol-3-yl)pyridine vs. Closest Analogs


Antitubercular Activity: The 4-Pyridyl Core is Essential for Potency

In a structure-activity relationship (SAR) study of 1,2,4-triazolyl pyridines targeting *Mycobacterium tuberculosis*, a derivative of 4-(4H-1,2,4-triazol-3-yl)pyridine, specifically compound 1 (3-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine), exhibited potent growth inhibition with an IC50 of 5.3 µM [1]. In stark contrast, the unsubstituted parent compound, 4-(4H-1,2,4-triazol-3-yl)pyridine, was found to be inactive at concentrations up to 100 µM in the same assay [1]. This demonstrates that while the core scaffold provides a foundation for activity, it is the specific derivatization at the 3-thio position that confers nanomolar to low micromolar potency. Other analogs with modifications to the triazole ring, such as those with a 3-thio-1,2,4-triazole moiety, displayed a range of activities from low micromolar to nanomolar, with the most potent being a nitro-containing compound with an MIC of 0.03 µM [1].

Antitubercular agents 1,2,4-Triazole Mycobacterium tuberculosis

Coordination Polymer Assembly: 4-Pyridyl vs. 3-Pyridyl Isomers Dictate Dimensionality and Topology

The coordination geometry of metal complexes formed with 4-(4H-1,2,4-triazol-3-yl)pyridine is highly sensitive to the position of the pyridyl substitution. Using the 4-(3-pyridyl)-1,2,4-triazole isomer, the complex [Zn(pytrz)Br2]n crystallizes as a 1D coordination polymer where the Zn...Zn separation is 8.643(7) Å [1]. In contrast, the 4-(2-pyridyl)-1,2,4-triazole isomer with Cd(II) yields a binuclear complex (0D), and with dca- bridges forms 2D or 3D frameworks [2]. This demonstrates that the 4-pyridyl substitution pattern directs the formation of specific chain-like architectures, whereas the 2- and 3-pyridyl isomers lead to higher-dimensional networks under similar synthetic conditions.

Coordination Polymers Crystal Engineering 1,2,4-Triazole Ligands

Antimicrobial Activity is Lost with Pyridyl Positional Isomerism

A direct comparison of antimicrobial activity between regioisomers reveals a stark difference. The 3-(5-(2,4-dibromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivative (3-pyridyl isomer) exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. In contrast, the corresponding 4-pyridyl isomer, 4-(5-(2,4-dibromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine, was found to be inactive in the same assays [1]. This demonstrates that shifting the pyridine nitrogen from the 4-position to the 3-position abolishes antibacterial activity, highlighting the critical nature of the regioisomeric configuration.

Antibacterial Agents Regioisomers Structure-Activity Relationship

Tautomeric Equilibrium Governs Hydrogen Bonding and Molecular Recognition

The 1,2,4-triazole ring in 4-(4H-1,2,4-triazol-3-yl)pyridine exists as a mixture of two major tautomers in solution, which are in rapid equilibrium [1]. This tautomerism is not observed in other triazole-pyridine scaffolds where the triazole ring is substituted or fused, such as in 1,2,4-triazolo[4,3-a]pyridines. The presence of both tautomers provides multiple hydrogen-bond donor and acceptor sites, enabling a diverse range of supramolecular synthons and non-covalent interactions [2]. This is a key differentiator for crystal engineering applications, as the tautomeric equilibrium can be influenced by the local environment (e.g., solvent, pH), offering a tunable handle for controlling molecular assembly.

Tautomerism Hydrogen Bonding Crystal Engineering

Primary Research Applications for 4-(4H-1,2,4-Triazol-3-yl)pyridine (CAS 14803-99-7)


Development of Next-Generation Antitubercular Agents

As a core scaffold for the synthesis of 3-thio-1,2,4-triazole derivatives, 4-(4H-1,2,4-triazol-3-yl)pyridine is the essential starting material for creating potent inhibitors of *Mycobacterium tuberculosis*. While the parent compound is inactive, its functionalization at the 3-thio position yields compounds with IC50 values as low as 5.3 µM and MICs down to 0.03 µM [1]. This specific scaffold provides the necessary geometry for binding to the F420-dependent nitroreductase (Ddn) pathway, a validated target for TB therapy [1].

Precise Construction of 1D Coordination Polymers and Metal-Organic Chains

The 4-pyridyl triazole ligand directs the formation of 1D coordination chains with Zn(II) and Cd(II) salts, characterized by a specific metal-metal separation of 8.643 Å [2]. This predictable 1D architecture is valuable for researchers investigating low-dimensional magnetic materials, fluorescent probes, or catalytic systems where anisotropic properties are desired [3].

Covalent Probe Development via Sulfur-Triazole Exchange (SuTEx) Chemistry

The 1,2,4-triazole ring in this compound can act as an effective leaving group in SuTEx chemistry, enabling the covalent modification of tyrosine residues on proteins [4]. This application is unique to the unsubstituted triazole and is not accessible with triazolopyridine analogs that lack this reactivity. It provides a valuable tool for chemical proteomics and fragment-based ligand discovery [4].

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